Product packaging for Dimethyl 2,3-dibromosuccinate(Cat. No.:CAS No. 51575-86-1)

Dimethyl 2,3-dibromosuccinate

Cat. No.: B1294597
CAS No.: 51575-86-1
M. Wt: 303.93 g/mol
InChI Key: XQBOXCHKENCESQ-UHFFFAOYSA-N
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Description

Overview of Succinate (B1194679) Derivatives in Contemporary Organic Synthesis

Succinate derivatives are a class of organic compounds derived from succinic acid, a four-carbon dicarboxylic acid. These derivatives, which include esters, anhydrides, and various substituted forms, are versatile building blocks in modern organic synthesis. Their utility stems from the presence of multiple functional groups, which can be selectively manipulated to construct more complex molecular architectures.

In contemporary organic synthesis, succinate derivatives are employed in a wide array of reactions. They serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, certain succinate derivatives are key intermediates in the preparation of potent enzyme inhibitors. google.com The reactivity of the succinate backbone allows for transformations such as esterification, amidation, and reduction, providing access to a diverse range of molecular scaffolds. The development of asymmetric hydrogenation methods has further expanded their utility, enabling the synthesis of chiral succinates with high optical purity, which are crucial for creating specific enzyme inhibitors. google.com

The introduction of substituents onto the succinate framework, such as nitro groups, can enhance biological activity or facilitate further chemical transformations. These modified succinates are instrumental in the development of bioactive compounds, including antioxidants.

Significance of Vicinal Dibromides as Key Synthetic Intermediates

Vicinal dibromides are organic compounds containing two bromine atoms on adjacent carbon atoms. fiveable.me They are pivotal intermediates in organic synthesis, primarily due to their ability to undergo a variety of transformations, making them valuable for introducing new functional groups and constructing complex molecules. fiveable.me

One of the most common applications of vicinal dibromides is in the synthesis of alkynes through double dehydrohalogenation reactions. fiveable.melibretexts.org This process involves the elimination of two molecules of hydrogen bromide, typically using a strong base, to form a carbon-carbon triple bond. libretexts.org The stereochemistry of the starting vicinal dibromide can influence the outcome of these elimination reactions. fiveable.me

Furthermore, vicinal dibromides are readily prepared from alkenes via electrophilic addition of bromine (Br₂). masterorganicchemistry.com This reaction is often stereospecific, with the two bromine atoms adding to opposite faces of the double bond in an "anti-addition" mechanism, which proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The bromine atoms in vicinal dibromides can also be replaced by a wide range of nucleophiles through substitution reactions or can participate in elimination reactions to form alkenes. vulcanchem.com Their versatility has been harnessed in the synthesis of natural products and other biologically active molecules. thieme-connect.de

Evolution of Academic Research on Dimethyl 2,3-Dibromosuccinate

Academic research on this compound has evolved to explore its synthesis, stereochemistry, and synthetic applications. A primary method for its synthesis involves the bromination of unsaturated precursors like dimethyl fumarate (B1241708) or dimethyl maleate (B1232345). vulcanchem.com The stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibrominated product; for example, the trans configuration of dimethyl fumarate typically yields the anti-dibromosuccinate, while the cis configuration of dimethyl maleate produces the syn-dibromosuccinate. vulcanchem.com

Early research focused on understanding the fundamental reactivity of this compound. Its susceptibility to nucleophilic substitution at the carbon-bromine bonds made it an attractive substrate for introducing a variety of functional groups. vulcanchem.com It has also been utilized in elimination reactions to generate unsaturated systems. vulcanchem.com

More recent research has explored its application in the synthesis of more complex and biologically relevant molecules. For instance, it has been used as a starting material in the asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylates, which can then be converted to optically active aspartic acid. oup.comoup.com Furthermore, this compound has been employed as an intermediate in the multi-step synthesis of key components for synthetic tetracyclines, highlighting its role in the development of pharmaceuticals. researchgate.net The compound's reactivity has also been studied in dehalogenation reactions mediated by various reagents. sci-hub.se

Compound Properties and Data

Below are interactive tables detailing some of the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₈Br₂O₄
Molecular Weight303.93 g/mol
Physical StateCrystalline solid
IUPAC Namedimethyl 2,3-dibromobutanedioate
CAS Number1186-98-7

Data sourced from PubChem and other chemical suppliers. vulcanchem.comnih.gov

Table 2: Computed Properties of this compound

DescriptorValue
XLogP3-AA1.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass303.87688 Da

Data computed by PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2O4 B1294597 Dimethyl 2,3-dibromosuccinate CAS No. 51575-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3-dibromobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBOXCHKENCESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965898
Record name Dimethyl 2,3-dibromobutanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID10965898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51575-86-1
Record name Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51575-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic acid, alpha,alpha'-dibromo-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051575861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,3-dibromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2,3 Dibromosuccinate

Classic Approaches to Dimethyl 2,3-Dibromosuccinate Synthesis

Traditional methods for synthesizing this compound are well-established and rely on fundamental organic reactions. These approaches are valued for their reliability and scalability.

The most direct synthesis involves the electrophilic addition of bromine across the carbon-carbon double bond of an unsaturated diester, such as dimethyl maleate (B1232345) or its trans-isomer, dimethyl fumarate (B1241708). vulcanchem.com This reaction proceeds via a bromonium ion intermediate, and the stereochemical outcome is dictated by the geometry of the starting alkene. brainly.com The addition of bromine is typically an anti-addition process, where the two bromine atoms add to opposite faces of the double bond. bartleby.combrainly.com

When dimethyl maleate (the cis-isomer) is brominated, the reaction yields meso-dimethyl 2,3-dibromosuccinate. vulcanchem.com Conversely, the bromination of dimethyl fumarate (the trans-isomer) results in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. vulcanchem.com A patent describes a specific method where bromine is added dropwise to a solution of the diester at a controlled temperature (below 55°C), followed by stirring for several hours, leading to the precipitation of this compound in high yield and purity. google.com

Table 1: Halogenation of Unsaturated Diesters

Starting MaterialReagentProduct StereochemistryReference
Dimethyl Maleate (cis)Bromine (Br₂)meso-Dimethyl 2,3-dibromosuccinate vulcanchem.com
Dimethyl Fumarate (trans)Bromine (Br₂)Racemic (dl)-Dimethyl 2,3-dibromosuccinate vulcanchem.com
Dimethyl MaleateBromine (Br₂)This compound (97.7% yield) google.com

An alternative route to this compound is the esterification of 2,3-dibromosuccinic acid. This method is particularly useful when the dibrominated diacid is readily available. The reaction is a classic Fischer esterification, which involves treating the dicarboxylic acid with an alcohol, typically methanol (B129727), in the presence of a strong acid catalyst. chemicalforums.com

Sulfuric acid is a commonly used catalyst for this transformation. chemicalforums.com The reaction involves refluxing the meso-2,3-dibromosuccinic acid in methanol with catalytic H₂SO₄, which can produce dimethyl meso-2,3-dibromosuccinate with a yield of approximately 90%. The primary challenge in this method can be the low solubility of the diacid in common organic solvents, though the use of excess alcohol as the solvent can overcome this issue. chemicalforums.com

Table 2: Esterification of 2,3-Dibromosuccinic Acid

Starting MaterialReagentsConditionsProductYieldReference
meso-2,3-Dibromosuccinic acidMethanol, H₂SO₄ (catalyst)Reflux, 12 hoursDimethyl meso-2,3-dibromosuccinate~90%

Stereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of specific this compound stereoisomers is intrinsically linked to the classic halogenation approach discussed previously. The stereochemistry of the product is directly controlled by the E/Z geometry of the starting unsaturated diester. vulcanchem.com This makes the bromination of dimethyl maleate and dimethyl fumarate a highly reliable and stereoselective method for accessing the different isomers of the target compound.

Synthesis of meso-Dimethyl 2,3-dibromosuccinate : The meso compound, which has (2R, 3S) or (2S, 3R) configuration and is achiral due to a plane of symmetry, is selectively synthesized by the anti-addition of bromine to dimethyl maleate (the Z-isomer). vulcanchem.com

Synthesis of (±)-Dimethyl 2,3-dibromosuccinate : The racemic mixture of enantiomers, (2R,3R)- and (2S,3S)-dimethyl 2,3-dibromosuccinate, is produced by the anti-addition of bromine to dimethyl fumarate (the E-isomer). vulcanchem.comsci-hub.se These enantiomeric products are crucial starting materials for asymmetric syntheses, such as the preparation of optically active aspartic acid and aziridine (B145994) derivatives. oup.comresearchgate.net

Table 3: Stereoselective Synthesis Summary

Target StereoisomerStarting DiesterReaction TypeReference
meso-Dimethyl 2,3-dibromosuccinateDimethyl Maleate (Z-isomer)Anti-addition of Br₂ vulcanchem.com
(±)-Dimethyl 2,3-dibromosuccinateDimethyl Fumarate (E-isomer)Anti-addition of Br₂ vulcanchem.comsci-hub.se

Reaction Mechanisms and Reactivity Profiles of Dimethyl 2,3 Dibromosuccinate

Elimination Reactions

Elimination reactions of dimethyl 2,3-dibromosuccinate are a key feature of its chemistry, leading to the formation of unsaturated butenedioic acid esters. These reactions can proceed through either reductive debromination or dehydrobromination pathways.

Reductive Debromination to Butenedioic Acid Esters

Reductive debromination involves the removal of both bromine atoms from this compound to form a carbon-carbon double bond, yielding dimethyl fumarate (B1241708) or dimethyl maleate (B1232345).

The stereochemical course of the reductive debromination is highly dependent on the stereoisomer of the starting material (meso or racemic) and the reaction conditions. The anti-elimination pathway, where the two bromine atoms are in an anti-periplanar conformation, is a common and stereospecific route. sci-hub.se

For instance, the debromination of meso-dimethyl 2,3-dibromosuccinate via an anti-elimination mechanism is expected to yield dimethyl fumarate (the E-isomer). Conversely, the racemic mixture of this compound would produce dimethyl maleate (the Z-isomer) through the same pathway. This stereospecificity is a consequence of the E2-type mechanism, which requires a specific spatial arrangement of the leaving groups for the reaction to proceed. thieme-connect.de

A detailed mechanistic investigation of the debromination of both meso- and rac-isomers of this compound in dimethylformamide (DMF) at 155°C revealed that dimethyl fumarate was the sole product in both cases. thieme-connect.de This observation suggests that the reaction does not proceed via a simple E2 mechanism, which would have produced different isomers from the different starting materials. thieme-connect.de The stereoselectivity of this thermal reaction in DMF points towards a more complex mechanism, potentially involving solvent participation. thieme-connect.de

Various catalytic and solvent systems can facilitate the reductive debromination of vicinal dibromides like this compound. These methods often offer greener and more efficient alternatives to traditional reducing agents.

Ionic Liquids: An accessible ionic liquid, 1-methyl-3-pentylimidazolium fluoroborate ([pmIm]BF4), has been shown to be an effective catalyst and reaction medium for the stereoselective debromination of vicinal-dibromides. researchgate.net This method, conducted under microwave irradiation, produces the corresponding (E)-alkenes in high yields without the need for organic solvents or metal-based reducing agents. researchgate.net The ionic liquid can be recycled with minimal loss of catalytic activity, highlighting the green credentials of this approach. researchgate.net

Dimethyl Sulfoxide (B87167) (DMSO): Dimethyl sulfoxide (DMSO) can mediate the reductive elimination of 3-aryl 2,3-dibromopropanoates to produce cinnamates in good yields. researchgate.net In the case of 3-phenyl 2,3-dihalopropanoates, debromination is the primary reaction pathway, leading to high yields of 3-phenylacrylate derivatives. researchgate.net Mechanistic studies using 1H NMR, 81Br NMR, and mass spectrometry have indicated the formation of brominated-DMSO, methyl bromide (MeBr), and hydrogen bromide (HBr) as byproducts, with no evidence for the formation of molecular bromine (Br2). researchgate.net This suggests that DMSO plays a dual role as both a nucleophile and a bromine scavenger in this transformation. researchgate.net

Dehydrobromination Pathways

Dehydrobromination is an alternative elimination pathway for this compound, involving the removal of a hydrogen atom and a bromine atom to form a double bond. This reaction competes with reductive debromination, particularly in the presence of a base.

For example, with thiophene (B33073) derivatives of 3-aryl 2,3-dihalopropanoates, dehydrobromination becomes a significant competing pathway to debromination when mediated by DMSO. researchgate.net The reaction of dimethyl 2-bromosuccinate with sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) (THF) at room temperature proceeds through an E2-type mechanism to afford dimethyl fumarate. thieme-connect.de

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are susceptible to attack by nucleophiles, leading to substitution products.

Formation of Schiff Bases

The reaction of this compound with primary amines can lead to the formation of Schiff bases. For instance, the reaction between α-methylbenzylamine and both meso- and racemic-dimethyl 2,3-dibromosuccinate results in the formation of a trans-aziridine and a Schiff base of dimethyl oxaloacetate. oup.comoup.com This reaction proceeds in ethanol (B145695) at room temperature. oup.com The expected enamine product was not isolated; instead, the isomeric Schiff base was the major product, obtained in yields of 54-57%. oup.com The structure of the Schiff base was confirmed by IR and NMR analysis. oup.com

The formation of an optically active Schiff base was achieved using R-(+)- and S-(-)-α-methylbenzylamine with dimethyl meso-dibromosuccinate. oup.com This optically active Schiff base could then be hydrogenated and hydrogenolyzed to produce optically active aspartic acid with an optical purity of up to 49%. oup.comoup.comresearchgate.netresearchgate.net

Table 1: Research Findings on the Reactions of this compound

Reaction Type Reactants Reagents/Conditions Products Key Findings Reference(s)
Reductive Debromination meso- and rac-Dimethyl 2,3-dibromosuccinate Dimethylformamide (DMF), 155°C Dimethyl fumarate The reaction is stereoselective, not following a simple E2 pathway. thieme-connect.de
Reductive Debromination vicinal-Dibromides [pmIm]BF4, Microwave irradiation (E)-Alkenes An efficient and green protocol that avoids organic solvents and metal reagents. researchgate.net
Reductive Debromination 3-Aryl 2,3-dibromopropanoates Dimethyl Sulfoxide (DMSO) Cinnamates DMSO acts as a nucleophile and bromine scavenger. researchgate.net
Dehydrobromination Dimethyl 2-bromosuccinate NaHMDS, THF, rt Dimethyl fumarate Proceeds via an E2-type mechanism. thieme-connect.de
Nucleophilic Substitution Dimethyl meso- and rac-dibromosuccinate, α-Methylbenzylamine Ethanol, rt trans-Aziridine, Schiff base of dimethyl oxaloacetate The Schiff base is formed in preference to the expected enamine. oup.comoup.com
Asymmetric Synthesis Dimethyl meso-dibromosuccinate, R-(+)- or S-(-)-α-Methylbenzylamine Ethanol, rt; then H2/Pd-C, H2/Pd(OH)2 Optically active aspartic acid An optically active Schiff base intermediate allows for asymmetric synthesis. oup.comoup.comresearchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Butenedioic Acid Esters
Dimethyl fumarate
Dimethyl maleate
1-methyl-3-pentylimidazolium fluoroborate
Dimethyl Sulfoxide
3-aryl 2,3-dibromopropanoates
Cinnamates
3-phenyl 2,3-dihalopropanoates
3-phenylacrylate
Methyl bromide
Hydrogen bromide
Thiophene
Sodium hexamethyldisilazide
Tetrahydrofuran
Schiff Bases
α-methylbenzylamine
trans-aziridine
Dimethyl oxaloacetate

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydroxyurea)

This compound serves as a key starting material in the synthesis of heterocyclic compounds through reactions with nitrogen-containing nucleophiles. A notable example is its reaction with hydroxyurea (B1673989). This reaction, typically promoted by a base such as sodium methoxide, leads to the formation of methyl 3-hydroxyisoxazole-5-carboxylate. researchgate.netsci-hub.st This transformation is a crucial step in the multi-step synthesis of enantiomerically enriched allylic amines, which are valuable intermediates in the production of synthetic tetracyclines. researchgate.netsci-hub.st

The process begins with the bromination of dimethyl maleate to produce this compound. researchgate.netsci-hub.st Subsequently, the reaction with hydroxyurea, acting as a hydroxylamine (B1172632) equivalent, proceeds to form the isoxazole (B147169) ring. sci-hub.st

Table 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

Reactants Reagents Product Reference

Cascade and Cycloaddition Reactions

This compound is a valuable substrate for generating reactive intermediates that drive complex cascade and cycloaddition reactions, leading to the formation of diverse cyclic and polycyclic systems.

Generation and Reactions of N-Vinylpyridinium Intermediates

In the presence of pyridine (B92270), this compound generates an N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium intermediate. researchgate.netmathnet.rumathnet.rucolab.ws A key finding is that the configuration of this reactive intermediate does not depend on the configuration of the starting stereoisomer of dimethyl dibromosuccinate, although the reaction rates and yields are affected. researchgate.netmathnet.rumathnet.rucolab.ws

This pyridinium (B92312) intermediate is a powerful electrophile that participates in various cascade reactions with nucleophiles. researchgate.netmathnet.rucolab.ws Depending on the nucleophile used, these reactions can yield a range of products, including cycloheptadieneoctacarboxylic esters and cycloheptatrieneheptacarboxylic esters. researchgate.netmathnet.rumathnet.rucolab.ws For instance, the reaction with dimethyl malonate in the presence of pyridine and acetic acid leads to the formation of isomeric octa(methoxycarbonyl)cycloheptadienes. researchgate.netresearchgate.net It has been proposed that dimethyl dibromosuccinate can be used as a substitute for dimethyl acetylenedicarboxylate (B1228247) in these types of reactions to generate the key N-vinylpyridinium intermediate. researchgate.netresearchgate.net

Formation of Cycloheptatrienyl Anions and Subsequent Transformations

A significant application of the cascade reactions initiated by this compound is the synthesis of polysubstituted cycloheptatrienes and their corresponding cycloheptatrienyl anions. researchgate.netmdpi.com A one-pot procedure involving simple starting materials like an alkyl diazoacetate and three molecules of this compound in pyridine can produce a heptaester-substituted cycloheptatriene (B165957). researchgate.netmdpi.comresearchgate.net

Upon treatment with a base, this cycloheptatriene readily forms a stable cycloheptatrienyl anion, which can be isolated as a salt. researchgate.netresearchgate.net These anions, stabilized by multiple electron-withdrawing groups, exhibit versatile reactivity towards various electrophiles. researchgate.netmdpi.com Documented reactions include those with methyl iodide, allyl bromide, and diazonium salts. researchgate.netmdpi.comresearchgate.net The reaction with diazonium salts notably leads to the formation of 3a,7a-dihydroindazole derivatives as the isolated products. researchgate.netresearchgate.net

Table 2: Electrophilic Reactions of a Hepta(methoxycarbonyl)cycloheptatrienyl Anion

Electrophile Product Type Reference
Methyl iodide Methylated cycloheptatriene researchgate.netmdpi.com
Allyl bromide Allylated cycloheptatriene researchgate.netmdpi.com

Radical Reaction Pathways

Beyond ionic reaction mechanisms, this compound also participates in transformations involving radical intermediates.

Homogeneous Hydrogenolysis and Free-Radical Mechanisms

The homogeneous hydrogenolysis of vicinal dihalides, including dimethyl meso-2,3-dibromosuccinate, can be achieved using a catalyst system formed from trichlorotris(pyridine)rhodium and sodium borohydride (B1222165) in dimethylformamide. rsc.org The stereochemical outcome of the halogen displacement in these reactions is consistent with a free-radical mechanism. rsc.org This suggests that the hydrogenolysis is initiated by the abstraction of a halogen atom by the rhodium catalyst, which generates an organic radical. rsc.org

Furthermore, the debromination of both meso- and rac-dimethyl 2,3-dibromosuccinate can proceed via a free-radical mechanism involving a series of electron transfers. thieme-connect.de This process is thought to form free-radical conformers. Due to steric destabilization in one conformer, rapid carbon-carbon bond rotation occurs, leading to a more stable conformer that then eliminates a bromide ion to form the final alkene product. thieme-connect.de

Applications in Advanced Organic Synthesis

Dimethyl 2,3-Dibromosuccinate as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites within this compound allows for its use as a linchpin in the assembly of intricate molecular frameworks.

This compound is an important precursor in the total synthesis of advanced tetracycline (B611298) antibiotics. In a robust and high-yielding manufacturing process for an enantiomerically enriched (S)-allylic amine, a key intermediate for fully synthetic tetracyclines, dimethyl maleate (B1232345) is first converted into this compound. researchgate.net This dibrominated intermediate is then reacted with hydroxyurea (B1673989) to form methyl 3-hydroxyisoxazole-5-carboxylate. researchgate.netresearchgate.net This isoxazole (B147169) derivative is a crucial building block that is further elaborated through several steps to yield the target allylic amine, which is essential for constructing the D ring of the tetracycline core. researchgate.netresearchgate.net This synthetic route has been successfully scaled up to produce hundreds of kilograms of the key amine intermediate with high enantiomeric purity, demonstrating the industrial relevance of this compound in producing complex pharmaceuticals. researchgate.net

Table 1: Synthesis of Tetracycline Precursor from this compound

Starting MaterialIntermediateKey TransformationApplication
Dimethyl maleateThis compoundBrominationPrecursor Synthesis
This compoundMethyl 3-hydroxyisoxazole-5-carboxylateReaction with hydroxyureaKey intermediate for (S)-allylic amine
(S)-allylic amine---Michael-Dieckmann reactionConstruction of fully synthetic tetracyclines

This compound is instrumental in the synthesis of highly functionalized seven-membered ring systems like cycloheptatrienes and cycloheptadienes. A one-pot procedure has been developed to synthesize heptaester-substituted cycloheptatrienes by reacting this compound with an alkyl diazoacetate in pyridine (B92270). researchgate.netmdpi.com This method provides a straightforward entry to these electron-deficient cycloheptatrienes. researchgate.netresearchgate.net

Furthermore, cycloheptadienes bearing multiple methoxycarbonyl groups can be synthesized through a cascade reaction. researchgate.netdntb.gov.ua In this process, dimethyl meso-dibromosuccinate is used as a substitute for the more conventional dimethyl acetylenedicarboxylate (B1228247), reacting with dimethyl malonate in the presence of pyridine. researchgate.netdntb.gov.ua The reaction proceeds through an N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium intermediate. mathnet.ru The configuration of the starting dimethyl dibromosuccinate stereoisomer has been found to affect the reaction rates and yields but not the configuration of the resulting pyridinium (B92312) intermediate. mathnet.ru

This compound provides a pathway for the asymmetric synthesis of optically active amino acids, most notably aspartic acid. Research has shown that both meso- and racemic forms of this compound can be reacted with an optically active amine, such as α-methylbenzylamine, to induce asymmetry. oup.comoup.com

Two main intermediates have been identified in these reactions:

trans-Aziridine (Ib) : Formed from the reaction of dimethyl meso- and racemic dibromosuccinate with α-methylbenzylamine. oup.com

Schiff base (III) : Resulting from the reaction of α-methylbenzylamine with dimethyl meso- and racemic dibromosuccinate, which forms a Schiff base of dimethyl oxaloacetate. oup.com

These optically active intermediates can then be converted to optically active aspartic acid through hydrogenation and hydrolysis. oup.comoup.com This method has achieved optical purities of up to 49%. oup.com

Table 2: Asymmetric Synthesis of Aspartic Acid

Starting MaterialChiral ReagentKey IntermediateFinal ProductReported Optical Purity
Dimethyl meso-dibromosuccinateOptically active α-methylbenzylamineOptically active dimethyl aziridine-2,3-dicarboxylateOptically active aspartic acidUp to 37% oup.com
Dimethyl racemic-dibromosuccinateOptically active α-methylbenzylamineSchiff base of dimethyl oxaloacetateOptically active aspartic acidUp to 49% oup.com

Functionalization Strategies and Carbon-Carbon Bond Formation

The reactivity of this compound and its derivatives allows for diverse functionalization strategies, including the formation of heterocyclic systems and new carbon-carbon bonds through alkylation.

This compound is a key starting material for the synthesis of heptaester-substituted cycloheptatrienes. researchgate.net These cycloheptatrienes can be deprotonated by a base to form a stable cycloheptatrienyl anion. researchgate.netmdpi.com This anion can then undergo further reactions. Specifically, when the cycloheptatrienyl anion is reacted with diazonium salts, it leads to the formation of 3a,7a-dihydroindazole derivatives as the isolated products, instead of a simple azo coupling product. researchgate.netmdpi.com

The stable cycloheptatrienyl anion generated from the cycloheptatriene (B165957) (which originates from this compound) is a potent nucleophile. researchgate.net This anion can be isolated as a stable salt and subsequently used in reactions with various electrophiles to form new carbon-carbon bonds. researchgate.net Documented examples include the successful alkylation of this anion with electrophiles such as methyl iodide and allyl bromide. researchgate.netmdpi.com This two-step process, involving the initial formation of the cycloheptatriene followed by its deprotonation and subsequent alkylation, highlights a sophisticated functionalization strategy rooted in the chemistry of this compound.

Chiral Building Block Applications in Enantioselective Synthesis

This compound serves as a versatile chiral building block in enantioselective synthesis, a field focused on the preferential synthesis of one enantiomer of a chiral molecule. The presence of two chiral centers and reactive bromine atoms allows for its conversion into a variety of stereochemically defined molecules. Both the meso and racemic forms of this compound are utilized as starting materials for creating valuable chiral intermediates. oup.comoup.com

A significant application involves its reaction with chiral amines to induce asymmetry. Research has demonstrated that the reaction of dimethyl meso-dibromosuccinate with an optically active amine, such as (R)- or (S)-α-methylbenzylamine, leads to the formation of optically active products. oup.comoup.com These reactions can yield key synthetic intermediates like chiral aziridines and Schiff bases. oup.comresearchgate.net

For instance, the reaction between dimethyl meso- or racemic dibromosuccinate and optically active α-methylbenzylamine has been shown to produce optically active dimethyl aziridine-2,3-dicarboxylate. oup.com This aziridine (B145994) derivative can then be converted through hydrogenolysis and hydrolysis into optically active aspartic acid, a non-essential amino acid with significant biological and commercial importance. oup.com In one study, this asymmetric synthesis pathway resulted in aspartic acid with an optical purity of up to 37%. oup.com

A similar strategy involves the formation of a Schiff base from the reaction of dimethyl dibromosuccinate with α-methylbenzylamine. oup.com This Schiff base of dimethyl oxaloacetate, which is optically active, can be hydrogenated and then hydrogenolyzed to yield optically active aspartic acid with an even higher reported optical purity of up to 49%. oup.comresearchgate.net

Furthermore, the nucleophilic substitution of the bromine atoms in this compound can be exploited to create precursors for chiral ligands. The reaction with amines like benzylmethylamine can produce meso-diaminosuccinate derivatives, which are valuable for synthesizing peptidomimetics or chiral ligands for asymmetric catalysis. researchgate.net The unique stereochemistry of the starting material is crucial for producing these enantiomerically pure compounds. The compound has also been used as an intermediate in the multi-step synthesis of key components for synthetic tetracyclines. researchgate.netsci-hub.st

The following table summarizes research findings on the use of this compound in creating chiral molecules.

Starting MaterialChiral ReagentKey IntermediateFinal ProductReported Optical Purity
Dimethyl meso-dibromosuccinateOptically active α-methylbenzylamineOptically active dimethyl aziridine-2,3-dicarboxylateOptically active aspartic acidUp to 37% oup.com
Dimethyl racemic dibromosuccinateOptically active α-methylbenzylamineOptically active dimethyl aziridine-2,3-dicarboxylateOptically active aspartic acidUp to 37% oup.com
Dimethyl meso-dibromosuccinateOptically active α-methylbenzylamineSchiff base of dimethyl oxaloacetateOptically active aspartic acidUp to 49% oup.com
Dimethyl racemic dibromosuccinateOptically active α-methylbenzylamineSchiff base of dimethyl oxaloacetateOptically active aspartic acidUp to 49% oup.com
This compoundBenzylmethylaminedi-N-benzylmethylammonium meso-diaminosuccinatePrecursor for chiral ligands/peptidomimeticsNot Reported

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Dimethyl 2,3-dibromosuccinate, providing critical data on the proton (¹H) and carbon-¹³ (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In one reported spectrum, distinct signals are observed for the methoxy (CH₃) protons and the methine (CH) protons. The methine protons, being attached to the chiral carbons bearing bromine atoms, typically appear as a singlet or a set of doublets depending on the isomeric form (meso or racemic) and the solvent used. The methoxy protons generally appear as a sharp singlet. A study published in the Journal of the American Chemical Society reported specific chemical shifts for what is referred to as dimethyl DL-2,3-dibromosuccinate. chemicalbook.com

Proton Type Chemical Shift (ppm)
Methine (CH)4.78
Methoxy (CH₃)3.82
Data sourced from Erickson, L.E. J.AM.CHEM.SOC. 87, 1867 (1965). chemicalbook.com

NMR is also instrumental in studying the dynamic processes and isomerization of related compounds. For instance, NMR combined with Density Functional Theory (DFT) calculations has been used to investigate the cis-trans isomerization of dimethyl 2,3-dibromofumarate, a structurally similar compound. semanticscholar.orgrsc.org This highlights the capability of NMR to differentiate between isomers and monitor their interconversion. semanticscholar.orgrsc.org

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The monoisotopic mass of this compound is approximately 301.878933 Da. chemspider.comchemspider.com

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, generating a unique pattern of ions. While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, analysis of related compounds such as Diethyl 2,3-dibromosuccinate and 2,3-dibromosuccinic acid can offer clues. nih.govnih.gov The presence of two bromine atoms is a key feature, as it results in a characteristic isotopic pattern for bromine-containing fragments (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for esters like this compound would likely involve:

Loss of a methoxy group (-OCH₃).

Loss of a methoxycarbonyl group (-COOCH₃).

Cleavage of the carbon-carbon bond between the two brominated carbons.

Loss of bromine atoms.

Gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of such compounds, allowing for the separation of different isomers before they enter the mass spectrometer. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, the most characteristic absorption bands are expected to be:

C=O Stretching: A strong, sharp peak characteristic of the carbonyl group in the ester functional groups. For a similar compound, dimethyl succinate (B1194679), this peak appears at 1743 cm⁻¹. researchgate.net

C-O Stretching: Bands associated with the stretching vibrations of the C-O single bonds of the ester group.

C-H Stretching and Bending: Absorptions corresponding to the C-H bonds of the methyl and methine groups.

C-Br Stretching: Vibrations for the carbon-bromine bonds, which typically appear in the fingerprint region of the spectrum (lower wavenumbers).

While a specific IR spectrum for this compound was not found, the spectrum for 2,3-dibromosuccinic acid is available, confirming the presence of C=O and C-O bonds. chemicalbook.com The analysis of the IR spectrum provides a rapid and effective method for confirming the presence of the key ester functional groups in the molecule.

X-ray Crystallography of Derivatives and Related Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for this compound itself is not described in the provided search results, crystallographic studies on the parent compound, (RS)-2,3-dibromosuccinic acid, offer significant insights. researchgate.net

The crystal structure of racemic 2,3-dibromosuccinic acid reveals a complex network of hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net Similarly, the structure of the meso form has been determined, showing that the molecule lies about an inversion center. researchgate.net These studies demonstrate how crystallography can elucidate the precise molecular geometry and the intermolecular interactions that govern the packing of molecules in a crystal lattice. Such information is crucial for understanding the physical properties of the compound and its derivatives. The technique has also been applied to various other organic derivatives to confirm their synthesized structures. researchgate.netmdpi.com

Stereochemical Analysis and Determination of Isomeric Purity

This compound has two chiral centers at the C2 and C3 positions, meaning it can exist as different stereoisomers. These include a pair of enantiomers (the R,R and S,S forms, which constitute the racemic mixture) and a meso form (R,S), which is achiral due to an internal plane of symmetry.

The stereochemical analysis and the determination of isomeric purity are critical aspects of its study.

NMR Spectroscopy: As mentioned previously, NMR is a powerful tool for distinguishing between diastereomers (e.g., the meso form from the racemic pair). The different spatial arrangements of the atoms in diastereomers result in different chemical shifts and coupling constants in their NMR spectra. chemicalbook.com

Chiral Chromatography: Techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of the racemic mixture and to determine the enantiomeric excess or purity of a sample.

Polarimetry: The enantiomers of this compound are optically active, meaning they will rotate the plane of polarized light. Polarimetry can be used to measure this rotation and distinguish between enantiomers, although it does not provide detailed structural information.

The study of stereoisomers is important because they can have different physical properties and chemical reactivity. For instance, meso-2,3-dibromosuccinic acid is noted as a valuable chiral building block in organic synthesis. chemimpex.com

Computational Chemistry and Mechanistic Insights

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, often employing density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions. These investigations help to identify the most plausible pathways by which reactants are converted into products.

Elucidation of Transition States and Reactive Intermediates

Computational studies have been applied to reactions that are analogous to the formation of dibromosuccinates, such as the addition of bromine to related unsaturated diesters. For instance, in the bromination of disodium (B8443419) dimethyl-maleate and -fumarate, computational methods have been used to investigate the nature of the intermediates. Theoretical calculations, specifically using B3LYP/6-31+G(d) methods with a Polarizable Continuum Model (PCM) to simulate aqueous solvation, have suggested the involvement of α-lactone intermediates. These studies indicate that a cyclic bromonium ion is not an intermediate in this proposed mechanism. The identification and characterization of such transient species are crucial for a complete understanding of the reaction mechanism.

Computational Studies of Stereoselectivity and Reaction Pathways

The stereochemical outcome of reactions producing dialkyl 2,3-dibromosuccinates is a key area of investigation. Computational chemistry offers insights into why a particular stereoisomer is favored. For example, in the aqueous bromination of disodium 2,3-dimethylmaleate and 2,3-dimethylfumarate, computational analysis helped to confirm a mechanism that explains the observed stereochemistries of the resulting bromo-β-lactones, which are precursors to the dibrominated products.

The calculations showed that an alternative reaction pathway that would lead directly from the cis alkene to a cis lactone through a frontside displacement mechanism has a significantly higher free energy barrier (over 20 kJ mol⁻¹), making it less favorable. This computational evidence supports a mechanism involving an initial α-lactone intermediate that dictates the final stereochemistry.

Quantum Chemical Calculations in Support of Experimental Findings

Quantum chemical calculations serve as a vital tool to corroborate and explain experimental results. By modeling reaction conditions and molecular structures, these calculations can provide a theoretical foundation for observed chemical phenomena. The computational investigation into the bromination of dimethyl-maleate and -fumarate, for instance, provided strong support for a revised mechanism that was contrary to earlier assignments, demonstrating the power of computational chemistry in refining our understanding of reaction outcomes.

Below is a table summarizing the computational methods and findings from a study on a related reaction, highlighting the type of data that supports experimental observations.

SystemComputational MethodKey Finding
Bromination of disodium 2,3-dimethylmaleate/fumarate (B1241708)B3LYP/6-31+G(d) with PCMConfirmed the formation of an α-lactone intermediate, ruling out a cyclic bromonium ion intermediate.
Explained the observed stereochemistry of the products.
Calculated a high energy barrier for an alternative frontside displacement mechanism.

Structure-Reactivity Relationships Derived from Computational Models

While specific computational models detailing the structure-reactivity relationships of dimethyl 2,3-dibromosuccinate are not extensively available in the reviewed literature, the principles of computational chemistry allow for such predictions. By systematically modifying the structure of the substrate or reactants in silico, it is possible to compute changes in activation energies and reaction rates. These theoretical predictions can guide experimental work by identifying substrates that are likely to exhibit enhanced or diminished reactivity, or altered selectivity. For instance, computational models could be used to predict how substituting the methyl groups with other alkyl groups would affect the stability of intermediates and the stereochemical course of reactions involving dialkyl 2,3-dibromosuccinates.

Q & A

Q. What are the common synthetic routes for preparing dimethyl 2,3-dibromosuccinate, and how do reaction conditions influence product yield?

this compound is typically synthesized via bromination of dimethyl succinate derivatives or esterification of 2,3-dibromosuccinic acid. Electrochemical reduction of ethyl esters of meso- and dl-2,3-dibromosuccinate has been studied, where stereochemistry and pH critically determine product distribution (e.g., fumarate vs. maleate derivatives). For example, meso-2,3-dibromosuccinic acid yields fumaric acid, while dl-forms produce maleic or fumaric acid depending on pH . Reaction optimization should include pH control, solvent selection, and temperature monitoring to avoid side reactions like hydrolysis.

Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

Key methods include:

  • FTIR Spectroscopy : The C=O stretching vibration at ~1707 cm⁻¹ confirms the ester carbonyl group, while O–H bands (e.g., 3620 cm⁻¹) indicate water in co-crystals .
  • NMR : ¹H and ¹³C NMR in deuterated methanol (CD₃OD) resolve stereochemical differences and confirm bromine substitution patterns .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks. For example, asymmetric units in co-crystals with pharmaceuticals like irbesartan reveal water molecules and halogen interactions .

Advanced Research Questions

Q. How do reaction intermediates (e.g., carbanions or radicals) influence the stereochemical outcomes of this compound reductions?

Electrochemical studies suggest that meso- and dl-isomers follow distinct pathways. The lack of stereospecificity in dl-2,3-dibromosuccinic acid reduction implies a carbanion intermediate, where steric hindrance or π-orbital overlap dictates product formation. Polarographic data showing pH-dependent wave heights support this mechanism . Advanced mechanistic studies should combine cyclic voltammetry, isotopic labeling, and computational modeling to map transition states.

Q. Why does the stereochemistry of this compound derivatives lead to divergent reactivity in nucleophilic substitution reactions?

The meso isomer’s internal plane of symmetry restricts conformational flexibility, favoring trans-periplanar alignment for elimination (e.g., forming fumarate). In contrast, dl-isomers adopt staggered conformations, enabling competing pathways (e.g., carbanion stabilization or radical intermediates). Systematic variation of substituents (e.g., alkyl vs. aryl esters) and reaction pH can validate these steric and electronic effects .

Q. How can this compound be utilized in pharmaceutical co-crystal engineering?

In co-crystals with antihypertensive drugs like irbesartan, this compound acts as a counterion, improving solubility and stability. Thermogravimetric analysis (TGA) and single-crystal X-ray diffraction confirm hydration states and packing motifs. For example, irbesartan co-crystals show water molecules in the asymmetric unit, influencing dissolution rates . Methodological steps include solvent screening (e.g., acetonitrile vs. ethanol) and Hirshfeld surface analysis to predict intermolecular interactions.

Q. What crystallographic techniques are critical for resolving the structure of this compound in complex systems?

High-resolution X-ray diffraction (at 100 K) and refinement software (e.g., SHELXL) are essential for modeling halogen bonding and hydrogen-bond networks. In irbesartan co-crystals, the dibromosuccinate anion’s orientation relative to the drug cation is resolved via Fourier difference maps and anisotropic displacement parameters. Synchrotron radiation may enhance data quality for low-symmetry crystals .

Methodological Considerations

  • Contradiction Analysis : Conflicting reports on reaction pathways (e.g., carbanion vs. radical mechanisms) require validation via trapping experiments (e.g., using spin traps for radicals) or kinetic isotope effects .

  • Data Tables :

    PropertyMethodKey ObservationReference
    C=O StretchingFTIR1707 cm⁻¹ (ester carbonyl)
    Crystal Water ContentTGA/X-ray1.5 H₂O molecules in asymmetric unit
    Reduction Product (pH > 7)Polarographydl-isomer → maleic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.